molecular formula C39H56N4O7 B13405373 tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate CAS No. 868540-22-1

tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate

Cat. No.: B13405373
CAS No.: 868540-22-1
M. Wt: 692.9 g/mol
InChI Key: ZHBDLOMPGLZDJI-ZSMRNREKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and functional groups

Preparation Methods

The synthesis of tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate involves several steps. The process typically begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), which facilitate the formation of esters and amides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Steglich esterification is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates .

Scientific Research Applications

tert-Butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology and medicine, it may be used in the development of pharmaceuticals and other bioactive molecules. Its unique structure and properties make it a valuable tool for studying complex biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in the synthesis of N-Boc-protected anilines, tert-butyl carbamate acts as a protecting group that facilitates the formation of the desired product . The molecular targets and pathways involved in these reactions are typically studied using advanced analytical techniques and computational modeling.

Comparison with Similar Compounds

tert-Butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate can be compared with other similar compounds, such as tert-butyl carbamate and tert-butyl n-[(1r,2s)-2-aminocyclohexyl]carbamate . These compounds share some structural similarities but differ in their specific functional groups and applications. The unique structure of this compound makes it particularly valuable for specific research applications and synthetic processes.

Properties

CAS No.

868540-22-1

Molecular Formula

C39H56N4O7

Molecular Weight

692.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C39H56N4O7/c1-25(2)21-30(33(44)39(8)24-49-39)40-36(47)32(23-28-17-13-10-14-18-28)42-35(46)31(22-26(3)4)41-34(45)29(43-37(48)50-38(5,6)7)20-19-27-15-11-9-12-16-27/h9-18,25-26,29-32H,19-24H2,1-8H3,(H,40,47)(H,41,45)(H,42,46)(H,43,48)/t29-,30-,31-,32-,39+/m0/s1

InChI Key

ZHBDLOMPGLZDJI-ZSMRNREKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.